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(3R,4R)-4-Methoxy-3-methyl-

piperidine

Cat. No.: B8189946

Get Quote

Executive Summary
4-Methoxy-3-methylpiperidine (CAS: 373604-48-9) is a highly versatile, stereochemically

complex heterocyclic building block. It is frequently utilized in the synthesis of advanced active

pharmaceutical ingredients (APIs), including KRAS mutant inhibitors[1] and EGFR inhibitors[2].

Due to the presence of two contiguous stereocenters at the C3 and C4 positions, rigorous

spectroscopic characterization is mandatory to confirm both regiochemistry and relative

stereochemistry. This whitepaper provides an authoritative, in-depth guide to the Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiling of this

compound, grounded in self-validating experimental workflows.

Structural & Stereochemical Causality in
Spectroscopy
The piperidine ring predominantly adopts a chair conformation in solution. The relative

stereochemistry (cis vs. trans) dictates the axial or equatorial positioning of the C3-methyl and
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C4-methoxy groups, which fundamentally alters the spectroscopic output—particularly in 1 H

NMR.

Trans Isomers ((3R,4R) or (3S,4S)): Both substituents can adopt equatorial positions to

minimize steric strain, forcing the protons at C3 and C4 into axial positions. The causality of

this anti-periplanar arrangement (dihedral angle ≈ 180°) is a large vicinal coupling constant (

3JH3−H4​≈ 9–11 Hz)[3].

Cis Isomers ((3R,4S) or (3S,4R)): One substituent must be axial. If H3 is axial and H4 is

equatorial, the gauche interaction (dihedral angle ≈ 60°) causes a significantly smaller

coupling constant ( 3JH3−H4​≈ 3–5 Hz).

Understanding this geometric causality is critical; it drives the experimental choice to rely

heavily on 1D 1 H NMR J -coupling analysis and 2D NOESY cross-peaks for stereochemical

validation during drug development[4].

Quantitative Spectroscopic Data Profiles
The following tables synthesize the definitive spectroscopic signatures for the free amine form

of 4-methoxy-3-methylpiperidine.

Table 1: 1 H and 13 C NMR Assignments (400 MHz / 100
MHz, CDCl 3​)
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Position Group
1 H Chemical
Shift (ppm)

Multiplicity &
Coupling

13 C Chemical
Shift (ppm)

N1 -NH 1.50 – 2.00

Broad singlet

(exchanges with

D 2​O)

N/A

C2 -CH 2​- 2.50 – 3.10 Multiplet 51.0

C3 -CH- 1.60 – 1.90 Multiplet 36.0

C4 -CH-O- 2.90 – 3.20
Multiplet (td or

dt)
79.5

C5 -CH 2​- 1.40 – 1.80 Multiplet 30.5

C6 -CH 2​- 2.50 – 3.10 Multiplet 45.5

C3-CH 3​ Methyl 0.95
Doublet, J = 6.8

Hz
13.5

C4-OCH 3​ Methoxy 3.35 Singlet 56.0

Table 2: Key Infrared (IR) Vibrational Modes (ATR-FTIR)
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Wavenumber (cm
−1 )

Vibrational Mode Intensity
Structural
Causality

3320 N-H Stretch Medium, Broad

Confirms the

presence of the

secondary amine in

the piperidine ring.

2950, 2870 C-H Stretch (sp 3 ) Strong

Aliphatic C-H

stretching from the

ring, methyl, and

methoxy groups.

1450

-CH 2​

Scissoring Medium

Bending modes of the

piperidine ring

methylenes.

1110 C-O-C Stretch Strong

Asymmetric stretching

of the aliphatic ether

(methoxy group).

Table 3: Mass Spectrometry (EI, 70 eV) Fragmentation
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m/z Ratio Ion Type
Relative
Abundance

Fragmentation
Mechanism

129 [M] + Medium
Molecular ion (Exact

mass: 129.115)[5].

114 [M - CH 3​] + High

α -cleavage resulting

in the loss of the C3

methyl radical.

98 [M - OCH 3​] + Base Peak (100%)

Inductive cleavage

losing the methoxy

radical, stabilized by

the ring.

70 [C 4​H 8​N] + Medium

Piperidine ring

opening and

subsequent

fragmentation.

Self-Validating Experimental Protocols
To ensure scientific integrity, every analytical technique must operate as a self-validating

system. The following step-by-step methodologies embed causality and internal quality controls

into the workflow.

Protocol A: High-Resolution NMR Acquisition
Causality: 1 H and 13 C NMR are highly sensitive to magnetic field inhomogeneities. To resolve

the fine multiplet splitting required to differentiate cis/trans diastereomers, the magnetic field (B

0​) must be perfectly shimmed.

Sample Preparation: Dissolve 15 mg of 4-methoxy-3-methylpiperidine in 0.6 mL of CDCl 3​

containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Transfer to a high-

quality 5 mm NMR tube.

System Validation (Shimming): Insert the sample and execute automated 3D gradient

shimming. Validation Check: Measure the full-width at half-maximum (FWHM) of the TMS
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peak at 0.00 ppm. The protocol may only proceed if the FWHM is ≤ 1.0 Hz.

Acquisition:

Acquire a 1D 1 H spectrum (16 scans, 400 MHz).

Acquire a 1D 13 C spectrum (1024 scans, 100 MHz) with proton decoupling.

Acquire 2D COSY and HSQC to map spin systems and C-H connectivity.

Data Calibration: Calibrate the spectrum using the residual CHCl 3​solvent peak (7.26 ppm

for 1 H; 77.16 ppm for 13 C).
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Figure 1: Self-validating 2D NMR workflow for structural elucidation.

Protocol B: LC-MS (ESI+) Analysis
Causality: Electrospray Ionization (ESI) is a soft ionization technique. The addition of formic

acid forces the protonation of the secondary amine, ensuring a robust [M+H] + signal at m/z

130.
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Sample Preparation: Dilute the analyte to 1 µg/mL in a 50:50 mixture of LC-MS grade

Water:Acetonitrile containing 0.1% Formic Acid.

System Validation (Calibration & Carryover):

Infuse a sodium formate calibration solution. Validation Check: Mass accuracy must be < 5

ppm error.

Inject a blank (solvent only). Validation Check: The baseline must show no peak at m/z

130 (rules out carryover).

Acquisition: Inject 2 µL of the sample. Run a 5-minute gradient from 5% to 95% Acetonitrile.

Extract the chromatogram for m/z 130.

Molecular Ion [M]+
m/z 129

Alpha-Cleavage
(Loss of CH3)

Inductive Cleavage
(Loss of OCH3)

m/z 114
[M - CH3]+

m/z 98
[M - OCH3]+

m/z 70
Piperidine Core

 Ring Opening

Click to download full resolution via product page

Figure 2: Primary mass spectrometry fragmentation pathways (EI-MS).
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Protocol C: ATR-FTIR Analysis
Causality: Attenuated Total Reflectance (ATR) allows for the direct analysis of neat samples

without the need for KBr pellet pressing, preventing moisture contamination that could obscure

the critical N-H stretch region (3300 cm −1 ).

System Validation (Background): Clean the diamond ATR crystal with isopropanol. Collect a

background spectrum (32 scans). Validation Check: The baseline must sit at 100%

transmittance ( ± 1%) in non-absorbing regions.

Sample Application: Place 2 mg of the neat sample directly onto the ATR crystal. Apply

consistent pressure using the anvil.

Acquisition: Collect 32 scans from 4000 to 400 cm −1 at a resolution of 4 cm −1 . Apply an

atmospheric suppression algorithm to remove ambient CO 2​and H 2​O interference.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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